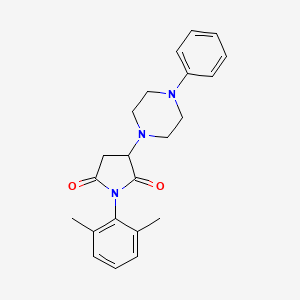![molecular formula C22H19N5S B12192277 N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B12192277.png)
N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound featuring a thiazole ring, a pyridine moiety, and a benzenecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole intermediate.
Formation of the Benzenecarboximidamide Group: This step involves the reaction of the thiazole-pyridine intermediate with a benzenecarboximidamide derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols
Scientific Research Applications
Chemistry
In chemistry, N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In industrial applications, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene)-N’-phenylbenzenecarboximidamide
- N-(4-amino-3-methyl-5-(pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-ylidene)-N’-phenylbenzenecarboximidamide
- N-(4-amino-3-methyl-5-(pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-ylidene)-N’-phenylbenzenecarboximidamide
Uniqueness
The uniqueness of N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H19N5S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-amino-3-methyl-5-pyridin-2-yl-1,3-thiazol-2-ylidene)-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C22H19N5S/c1-27-20(23)19(18-14-8-9-15-24-18)28-22(27)26-21(16-10-4-2-5-11-16)25-17-12-6-3-7-13-17/h2-15H,23H2,1H3 |
InChI Key |
VCRGUPUKHYPZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Fluorophenyl)methyl]{4-[(2-methoxyethyl)amino]pteridin-2-yl}amine](/img/structure/B12192194.png)
![5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12192195.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-3-yl)methanone](/img/structure/B12192198.png)
![1,4-Bis[2-methoxy-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane](/img/structure/B12192203.png)
![(4E)-5-(3-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12192214.png)
![4-{[2-(2-Chlorophenyl)quinolin-4-yl]carbonyl}piperazin-2-one](/img/structure/B12192218.png)
![6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12192222.png)
![3-{2-[2-(2-Hydroxyethyl)piperidyl]-2-oxoethyl}-5-[(4-methoxyphenyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B12192232.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12192237.png)
![6-chloro-N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-3-carboxamide](/img/structure/B12192240.png)
![2-(4-Methoxyphenyl)-1-[2-(2-piperidinoethyl)piperidino]-1-ethanone](/img/structure/B12192245.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-methylthiourea](/img/structure/B12192263.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B12192265.png)

